N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS2/c22-17-7-3-1-5-15(17)21-24-19(13-27-21)16-6-2-4-8-18(16)23-20(25)11-14-9-10-26-12-14/h1-10,12-13H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBOTWFEQKLRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiazole vs. Triazole Derivatives
- Melting points for similar thiazolidinones exceed 200°C, indicating high thermal stability . 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Dichlorophenyl substitution increases lipophilicity compared to the 2-fluorophenyl group in the target compound. Crystal structure analysis reveals a 61.8° dihedral angle between aromatic rings, influencing molecular packing and solubility .
- Triazole-based analogs: Compound 55 (N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide) (): Replaces the thiazole with a triazole core. The thiophen-2-yl group (vs. Yield: 32%, MP: 225–227°C .
Substituent Effects
Fluorophenyl vs. Chlorophenyl/Sulfonamide Groups
- Fluorophenyl derivatives: The 2-fluorophenyl group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. For example, 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibits a planar conformation conducive to π-π stacking .
- Chlorophenyl/sulfonamide derivatives: N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (): Sulfur-rich substituents (thioxothiazolidinone) increase molecular weight (~400–450 Da) and polar surface area, reducing blood-brain barrier penetration but improving aqueous solubility .
Thiophen Substituent Position
- Thiophen-3-yl vs. Thiophen-2-yl :
- Compound 55 (thiophen-2-yl) () and the target compound (thiophen-3-yl) differ in regiochemistry. The 3-position in thiophen may enhance steric compatibility with target proteins due to reduced steric hindrance compared to the 2-position .
Q & A
Q. How can researchers optimize the synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature: Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
- Reaction Time: Monitor progress via TLC to terminate reactions at optimal conversion (typically 12–24 hours) .
- Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate the pure compound .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z ~435.1) .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .
Q. How can researchers evaluate the compound’s antimicrobial activity in preliminary assays?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays:
- Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains .
- Use microdilution methods in 96-well plates with compound concentrations ranging from 1–128 µg/mL .
- Positive Controls: Compare with standard antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
Advanced Research Questions
Q. How do the fluorophenyl and thiophene moieties influence the compound’s biological activity?
Methodological Answer:
- Fluorophenyl Group:
- Enhances lipophilicity, improving membrane permeability .
- Fluorine’s electron-withdrawing effect stabilizes π-π interactions with target proteins (e.g., bacterial enzymes) .
- Thiophene Ring:
- Participates in hydrophobic interactions and sulfur-mediated hydrogen bonding .
- Modulates selectivity by fitting into hydrophobic pockets of microbial targets .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization:
- Verify cell line viability (e.g., ATCC-certified strains) and culture conditions (e.g., pH, temperature) .
- Compound Purity: Re-characterize batches via HPLC (>95% purity) to exclude impurities affecting activity .
- Dose-Response Curves: Perform IC50 calculations to compare potency across studies .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation:
- Replace the fluorophenyl with chloro- or methoxy-phenyl to assess electronic effects .
- Modify the thiophene position (e.g., 2-thiophene vs. 3-thiophene) to probe steric impacts .
- Bioisosteric Replacement: Swap the thiazole ring with triazole or oxadiazole to evaluate scaffold flexibility .
Q. Which in silico methods are suitable for predicting the compound’s target interactions?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., bacterial DNA gyrase or fungal CYP51) .
- Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) .
- Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bond acceptors near the acetamide group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
